N-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide
Overview
Description
N-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-methoxyphenyl group, a morpholinyl group, and a benzenesulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the chloro-methoxyphenyl intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Introduction of the morpholinyl group: This step involves the reaction of the intermediate with morpholine under specific conditions.
Formation of the benzenesulfonamide group: This step involves the sulfonation of the intermediate compound to introduce the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors are used to control reaction conditions such as temperature, pressure, and reaction time.
Purification techniques: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce a ketone or an aldehyde, while reduction may produce an alcohol.
Scientific Research Applications
N-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide has various scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may:
Bind to specific receptors or enzymes: This binding can modulate the activity of these targets.
Affect cellular pathways: This can lead to changes in cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-chloro-4-methoxyphenyl)-2-furonitrile : This compound shares the chloro-methoxyphenyl group but differs in its overall structure.
- Other benzenesulfonamide derivatives : These compounds share the benzenesulfonamide group but may have different substituents.
Uniqueness
N-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)-2-oxoethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-18-8-7-15(13-17(18)20)22(14-19(23)21-9-11-27-12-10-21)28(24,25)16-5-3-2-4-6-16/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKUVBDFBNANDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N(CC(=O)N2CCOCC2)S(=O)(=O)C3=CC=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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